6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile chemical structure
6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile chemical structure
An In-depth Technical Guide to 6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile
Abstract
This technical guide provides a comprehensive overview of 6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile, a heterocyclic molecule incorporating both the privileged piperazine scaffold and the versatile nicotinonitrile moiety. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, characterization, and potential therapeutic relevance. While this specific molecule is primarily cataloged as a research chemical, an analysis of its constituent pharmacophores provides a strong rationale for its exploration in various drug discovery programs. This guide synthesizes theoretical knowledge with practical, field-proven methodologies for its synthesis and analysis, establishing a foundation for future investigation.
Table of Contents
-
Introduction and Molecular Overview
-
Physicochemical Properties
-
Synthesis and Purification Workflow
-
Comprehensive Analytical Characterization
-
The Role of Constituent Scaffolds in Medicinal Chemistry
-
Hypothesized Biological Activity and Future Research Directions
-
References
Introduction and Molecular Overview
6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile (CAS No. provided by suppliers, Molecular Formula: C12H16N4O) is a synthetic organic compound featuring a pyridine ring substituted with a cyano group and a hydroxyethyl-piperazine moiety.[1] The true value of this molecule in a drug discovery context lies in the strategic combination of its two core components:
-
The Piperazine Ring: A six-membered ring with two opposing nitrogen atoms, piperazine is considered a "privileged scaffold" in medicinal chemistry.[2] Its unique conformational flexibility, basicity, and ability to improve aqueous solubility make it a cornerstone in the design of drugs targeting the central nervous system (CNS), as well as agents for oncology and infectious diseases.[2][3][4][5]
-
The Nicotinonitrile Scaffold: A pyridine ring bearing a nitrile group, this moiety is a key building block for a wide range of biologically active molecules. The electron-withdrawing nature of the nitrile group activates the pyridine ring for certain chemical transformations and serves as a critical interaction point (e.g., hydrogen bond acceptor) in many ligand-receptor binding events.[6]
This guide will deconstruct the molecule to provide a rationale for its synthesis, a protocol for its characterization, and a scientifically-grounded hypothesis for its potential applications.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to designing experiments, formulating delivery systems, and predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C12H16N4O | Based on chemical structure. |
| Molecular Weight | 232.28 g/mol | Calculated from the molecular formula.[1] |
| IUPAC Name | 6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-3-carbonitrile | Standard chemical nomenclature. |
| Appearance | Likely a white to light-yellow solid | Inferred from related piperazine and nicotinonitrile derivatives.[6][7] |
| XLogP3 (Predicted) | ~0.5 - 1.5 | Prediction based on related structures; indicates good balance between hydrophilicity and lipophilicity.[8] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Structural analysis. |
| Hydrogen Bond Acceptors | 5 (3 from ring nitrogens, 1 from nitrile, 1 from hydroxyl) | Structural analysis. |
| Solubility | Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol) and moderately soluble in aqueous solutions at acidic pH. | The piperazine moiety enhances aqueous solubility, a common strategy in drug design.[2] |
Synthesis and Purification Workflow
Scientific Rationale for Synthetic Strategy
The most logical and industrially scalable approach to synthesizing 6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is through a Nucleophilic Aromatic Substitution (SNAr) reaction. The rationale is as follows:
-
Substrate Activation: The pyridine ring of the 6-chloronicotinonitrile starting material is "electron-deficient." This deficiency is significantly enhanced by the strong electron-withdrawing effect of the cyano (-C≡N) group at the 3-position.
-
Nucleophilic Attack: This electron deficiency makes the carbon atom at the 6-position (bearing the chlorine atom) highly susceptible to attack by a nucleophile. 1-(2-Hydroxyethyl)piperazine, with its secondary amine, serves as an excellent nucleophile.[9] The reaction displaces the chloride leaving group, forming the desired C-N bond.
This method is efficient, high-yielding, and avoids the need for expensive or sensitive metal catalysts that are often required for less activated aromatic systems.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established chemical principles for SNAr reactions involving piperazines and halo-pyridines.
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloronicotinonitrile (1.0 eq).
-
Addition of Nucleophile and Base: Add 1-(2-Hydroxyethyl)piperazine (1.1 eq) to the flask. The slight excess ensures the complete consumption of the limiting starting material. Add a suitable inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as a scavenger for the HCl generated during the reaction.
-
Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile. The volume should be sufficient to dissolve the reactants upon heating (e.g., 10 mL per gram of 6-chloronicotinonitrile).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 6-chloronicotinonitrile spot is no longer visible (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 100% DCM to 95:5 DCM:MeOH).
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile as a solid.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Comprehensive Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a panel of analytical techniques must be employed. The data presented below are expected values based on the known structure.
| Technique | Expected Observations | Rationale |
| ¹H NMR (400 MHz, DMSO-d₆) | Multiplets corresponding to aromatic protons on the pyridine ring (~7.0-8.5 ppm). Triplets for the piperazine and ethyl protons (~2.5-4.0 ppm). A singlet for the hydroxyl proton. | Provides a map of the proton environment, confirming the connectivity of the ethyl, piperazine, and nicotinonitrile fragments. |
| ¹³C NMR (100 MHz, DMSO-d₆) | Signals in the aromatic region (~110-160 ppm) including the nitrile carbon. Aliphatic signals for the piperazine and ethyl carbons (~40-60 ppm). | Confirms the carbon skeleton and the presence of key functional groups. |
| FTIR (ATR) | Sharp, strong peak at ~2220 cm⁻¹ (C≡N stretch). Broad peak at ~3400 cm⁻¹ (O-H stretch). Peaks in the 1500-1600 cm⁻¹ range (C=C/C=N aromatic stretches). | Identifies key functional groups integral to the molecule's identity. |
| LC-MS (ESI+) | A single major peak in the chromatogram (purity >95%). A corresponding mass spectrum showing the protonated molecular ion [M+H]⁺ at m/z ≈ 233.14. | Confirms the molecular weight and assesses the purity of the final compound. |
The Role of Constituent Scaffolds in Medicinal Chemistry
-
The Piperazine Advantage: The piperazine moiety is a master key for unlocking CNS activity. Its ability to exist in a protonated state at physiological pH allows it to interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. It is a core component of drugs like Clozapine (antipsychotic) and Vortioxetine (antidepressant).[3] Furthermore, its inclusion often improves pharmacokinetic properties, making it a favored building block in modern drug design.[2][4]
-
Kinase Inhibition Potential: Many successful kinase inhibitors, such as Dasatinib, incorporate a piperazine or related piperidine ring.[10] This ring often serves as a solvent-exposed "tail" that provides solubility and can be modified to fine-tune potency and selectivity against a specific kinase target. The hydroxyethyl group on our target molecule provides a handle for further derivatization or can engage in hydrogen bonding within a kinase active site.
Visualization of a Representative Signaling Pathway
The diagram below illustrates a generic Tyrosine Kinase Inhibitor (TKI) mechanism, a plausible area of investigation for compounds containing the piperazine scaffold.
Caption: A hypothetical mechanism where the compound acts as a Kinase Inhibitor.
Hypothesized Biological Activity and Future Research Directions
Given its structural features, 6-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile is a prime candidate for screening in several therapeutic areas:
-
Oncology: Screen against a broad panel of human kinases, particularly those implicated in proliferative diseases.
-
Neuroscience: Evaluate for binding affinity at dopamine (D₂) and serotonin (5-HT) receptor subtypes, which are common targets for piperazine-containing CNS drugs.
-
Virology: Test for activity against viral replication, as piperazine derivatives have shown promise as antiviral agents.[11][12]
Proposed Screening Cascade
A logical, cost-effective screening cascade is essential to efficiently evaluate the compound's potential.
Caption: A proposed screening cascade to evaluate biological activity.
References
-
Pharmaffiliates. 2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid. [Link]
-
Desroy, N., et al. (2017). Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 60(9), 3580-3590. [Link]
-
Ballini, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 141-150. [Link]
- Google Patents.
-
PubChem. 6-((2-Hydroxyethyl)amino)-2-methylnicotinonitrile. [Link]
-
ResearchGate. Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid. [Link]
-
ResearchGate. Synthesis of 6,6'Bis{methyl[1-(2-hydroxyethyl)piperazyl]}-2,2'-bipyridine and its Complexation with Co2+, Ni2+, Cu2+ and Zn2+ Ions. [Link]
-
GSN, V. R., & Kumar, T. A. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 923-937. [Link]
-
Mott, A. W., et al. (2001). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 44(17), 2844-2856. [Link]
-
Domaratskyy, A., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. International Journal of Molecular Sciences, 24(9), 7808. [Link]
-
Csollei, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(18), 3349. [Link]
-
PubChem. Piperazine. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- Google Patents. CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- Google Patents. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity.
- Google Patents.
-
WIPO Patentscope. WO/2017/144624 PIPERAZINE DERIVATIVES AS ANTIVIRAL AGENTS WITH INCREASED THERAPEUTIC ACTIVITY. [Link]
-
ResearchGate. Synthesis and characterization of 1-(2-hydroxyethyl)-4-(2-hydroxypropyl) piperazine. [Link]
-
PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]
-
Chantrapromma, S., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o2812. [Link]
-
PubChem. 1,4-Piperazinediethanol. [Link]
-
Gill, R., et al. (2002). Pharmacological Characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a Novel Subtype-Selective N-methyl-D-aspartate Antagonist. Journal of Pharmacology and Experimental Therapeutics, 302(3), 1165-1173. [Link]
-
NIST. Piperazine. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-((2-Hydroxyethyl)amino)-2-methylnicotinonitrile | C9H11N3O | CID 126981856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
